molecular formula C20H34O3 B14247755 Stellettic acid A CAS No. 502487-40-3

Stellettic acid A

Katalognummer: B14247755
CAS-Nummer: 502487-40-3
Molekulargewicht: 322.5 g/mol
InChI-Schlüssel: QVPPXGQQEKCQFT-GGYWPGCISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Stellettic acid A is a unique acetylenic acid derived from marine sponges of the genus Stelletta. This compound has garnered significant interest due to its potential biological activities, particularly in the field of cancer research. This compound is known for its complex structure and promising therapeutic properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Stellettic acid A involves several steps, starting from simpler organic molecules. The process typically includes the formation of carbon-carbon triple bonds (alkynes) and the introduction of functional groups such as carboxylic acids and methoxy groups. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound is still in the research phase, with most methods being developed in laboratory settings. The scalability of these methods is a key area of focus, as researchers aim to produce this compound in larger quantities for further study and potential therapeutic use.

Analyse Chemischer Reaktionen

Types of Reactions

Stellettic acid A undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Halogens, hydroxide ions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

Stellettic acid A has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Stellettic acid A involves its interaction with specific molecular targets and pathways. It has been shown to inhibit telomerase activity, leading to the induction of apoptosis in cancer cells . This process involves the modulation of Bcl-2 family proteins, activation of caspases, and downregulation of inhibitor of apoptosis proteins (IAPs).

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Stellettic acid A is similar to other acetylenic acids derived from marine sponges, such as Stellettic acid C. These compounds share structural similarities but may differ in their biological activities and therapeutic potential .

Uniqueness

What sets this compound apart is its specific structure and the unique biological activities it exhibits. Its ability to inhibit telomerase and induce apoptosis in cancer cells makes it a promising candidate for further research and potential therapeutic applications.

Eigenschaften

CAS-Nummer

502487-40-3

Molekularformel

C20H34O3

Molekulargewicht

322.5 g/mol

IUPAC-Name

(2S)-2-methoxy-12-methyloctadec-17-en-5-ynoic acid

InChI

InChI=1S/C20H34O3/c1-4-5-6-12-15-18(2)16-13-10-8-7-9-11-14-17-19(23-3)20(21)22/h4,18-19H,1,5-8,10,12-17H2,2-3H3,(H,21,22)/t18?,19-/m0/s1

InChI-Schlüssel

QVPPXGQQEKCQFT-GGYWPGCISA-N

Isomerische SMILES

CC(CCCCCC#CCC[C@@H](C(=O)O)OC)CCCCC=C

Kanonische SMILES

CC(CCCCCC#CCCC(C(=O)O)OC)CCCCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.